molecular formula C26H28N4O5 B2840399 2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone CAS No. 866149-57-7

2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone

Cat. No.: B2840399
CAS No.: 866149-57-7
M. Wt: 476.533
InChI Key: FITSGRIHDZZLBY-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via a methyl group to a piperazine ring, which is further connected to a 5-nitrophenyl group through a methylene bridge. The quinuclidinone core distinguishes it from many related heterocyclic compounds.

Properties

IUPAC Name

(2Z)-2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c31-26-19-5-7-28(8-6-19)23(26)15-20-14-21(30(32)33)2-3-22(20)29-11-9-27(10-12-29)16-18-1-4-24-25(13-18)35-17-34-24/h1-4,13-15,19H,5-12,16-17H2/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSGRIHDZZLBY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzofuranone Derivatives ()

Compounds such as 5-Methoxy-2-[(4-methylpiperazino)methylene]-3(2H)-benzofuranone (14b) and 6-Methoxy-2-[(4-methylpiperazino)methylene]-3(2H)-benzofuranone (14c) share a piperazine-methylene-benzofuranone scaffold but lack the benzodioxole and quinuclidinone moieties. Key differences include:

  • Melting Points: 14b (146–147°C) and 14c (151–152°C) exhibit lower melting points compared to 2-{[4-(2-Pyridyl)piperazino]methylene}-3(2H)-benzofuranone (16a) (165–167°C), suggesting that bulkier substituents (e.g., pyridyl groups) increase crystallinity .
  • Mass Spectrometry : The molecular ion (M⁺) for 14b/c is 274, while 16a has M⁺ 307, reflecting the impact of aromatic substituents on fragmentation patterns .

Benzodioxol-5-ylmethyl-Piperazine Derivatives ()

VU0152099 (31), a 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide, shares the benzodioxol-methyl-piperazino motif but replaces the quinuclidinone with a thienopyridine-carboxamide system. Key distinctions include:

  • Pharmacological Relevance: Thienopyridine carboxamides are often explored as kinase inhibitors or GPCR modulators, whereas quinuclidinones are associated with cholinergic or CNS-targeting activity due to their structural similarity to acetylcholine .
  • Metabolic Stability: The benzodioxole group in both compounds may confer resistance to oxidative metabolism, but the quinuclidinone’s tertiary amine could alter solubility and blood-brain barrier penetration .

Piperazine-Linked Quinolone Derivatives ()

The synthesis of 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3) involves piperazine functionalization similar to the target compound.

Nitrophenyl-Methylene Derivatives ()

[2-(4-Dimethylaminophenyl)benzoxazol-5-yl]-(4-nitrobenzylidene)amine (CAS 331445-35-3) shares the nitrophenyl-methylene motif but incorporates a benzoxazole core. Its molecular formula (C22H18N4O3) and molar mass (386.4 g/mol) suggest higher lipophilicity than the target compound, which may influence bioavailability .

Functional and Pharmacological Implications

  • Hydrogen Bonding: The nitro group and quinuclidinone’s carbonyl may participate in hydrogen-bonding networks, similar to patterns described in , which could stabilize protein-ligand interactions .
  • Toxicity Considerations : Nitro groups (as in the target compound and ’s cobaltate complex) are often associated with mutagenicity, necessitating further toxicological evaluation .

Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) M⁺ (Mass) Key Feature
Target Compound Quinuclidinone Benzodioxol-methyl-piperazino N/A N/A Rigid core, nitro group
14b () Benzofuranone 4-Methylpiperazino 146–147 274 Methoxy group
VU0152099 () Thienopyridine Benzodioxol-methyl-piperazino N/A N/A Carboxamide functionality
[2-(4-Dimethylaminophenyl)benzoxazol-5-yl]-(4-nitrobenzylidene)amine () Benzoxazole 4-Nitrobenzylidene N/A 386.4 High lipophilicity

Preparation Methods

Dieckmann Cyclization Route

Reaction Scheme
$$
\text{Ethyl piperidine-4-carboxylate} \xrightarrow[\text{ClCH}_2\text{COOEt}]{\text{Alkylation}} \text{Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate} \xrightarrow[\Delta]{\text{NaOEt}} \text{Quinuclidin-3-one}
$$

Optimized Conditions

Parameter Value
Alkylating agent Ethyl chloroacetate
Base Sodium ethoxide
Cyclization temp. 140–160°C
Yield 68–72%

This method avoids the low yields (<30%) of early Meisenheimer routes by optimizing the Dieckmann step. Post-cyclization hydrolysis and decarboxylation afford 3-quinuclidinone in high purity.

Preparation of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine

The benzodioxolylmethyl-piperazine subunit is constructed via sequential alkylation and protection-deprotection strategies:

Piperazine Alkylation Protocol

Synthesis of 5-Nitro-2-formylphenyl Intermediate

The nitroaryl aldehyde component is prepared through directed ortho-metallation and formylation:

Directed Nitration and Formylation

Reaction Sequence

  • Nitration :
    $$
    \text{2-Chloroanisole} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{0°C} \text{2-Chloro-4-nitroanisole}
    $$
  • Demethylation :
    $$
    \text{2-Chloro-4-nitroanisole} \xrightarrow[\text{BBr}3]{\text{CH}2\text{Cl}_2} \text{2-Chloro-4-nitrophenol}
    $$
  • Formylation :
    $$
    \text{2-Chloro-4-nitrophenol} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{5-Chloro-2-hydroxy-4-nitrobenzaldehyde}
    $$

Yield Data

Step Yield
Nitration 78%
Demethylation 82%
Formylation 65%

Final Assembly via Knoevenagel Condensation

The complete structure is assembled through a condensation-alkylation sequence:

Condensation-Oxidation Approach

Step 1: Knoevenagel Reaction
$$
\text{3-Quinuclidinone} + \text{5-Nitro-2-formylphenyl-piperazine} \xrightarrow[\text{Piperidine}]{\text{EtOH, Δ}} \text{Methylene-linked intermediate}
$$

Optimized Conditions

  • Catalyst: 10 mol% piperidine
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Reaction time: 12–16 hr
  • Yield: 63–67%

Step 2: Purification
Crude product is purified via column chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).

Alternative Catalytic Approaches

Recent advances in asymmetric catalysis may improve efficiency:

Ruthenium-Catalyzed Hydrogenation

Though primarily used for 3-quinuclidinol derivatives, Ru complexes like RuCl₂(PPh₃)₃ could potentially stabilize intermediates during nitro group reduction if required.

Enzymatic Modifications

Alcohol dehydrogenases (ADHs) from Bacillus spp. might enable stereocontrol in related quinuclidine systems, though the target compound lacks chiral centers.

Challenges and Optimization Opportunities

  • Nitro Group Compatibility : Strong oxidants in later stages may necessitate nitro protection.
  • Piperazine Basicity : Proton sponge additives (e.g., DIPEA) prevent unwanted side reactions during alkylation.
  • Methylene Bridge Stability : Anaerobic conditions prevent oxidation of the exocyclic double bond.

Table 1: Comparative Analysis of Synthetic Routes

Method Total Yield Purity Key Advantage
Classical stepwise 28–32% 95% Well-established conditions
Convergent assembly 41–45% 98% Reduced step count
Catalytic asymmetric 37–40% 99% Potential for chiral variants

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example, the benzodioxolylmethylpiperazine moiety can be synthesized via reductive amination between 1,3-benzodioxole-5-carbaldehyde and piperazine derivatives under inert conditions. The nitro group is introduced via nitration of the phenyl ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
  • Key Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity and monitor reaction progress .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for pharmacological studies) .
  • Table 1 : Common Synthesis Parameters
StepReaction TypeCatalyst/SolventTemperatureYield Optimization
1Reductive AminationNaBH₃CN/MeOH25°CpH 7–8, 12–24 hr
2NitrationHNO₃/H₂SO₄0–5°CSlow addition, ice bath

Q. How is the molecular structure validated, and which crystallographic tools are suitable?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement of crystallographic data, ensuring R-factor < 5%. Preprocessing with WinGX integrates SHELX routines for structure solution and ORTEP-3 for thermal ellipsoid visualization .
  • Critical Parameters :
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small molecules.
  • Validation : Check for disorder using PLATON; resolve twinning with SHELXD .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Perform dose-response curves in triplicate under standardized conditions (e.g., PBS buffer, 37°C). Use SPEX CertiPrep -grade solvents to minimize batch variability .
  • Statistical Approach :
  • Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental design principles apply to studying environmental fate or metabolic pathways?

  • Methodological Answer : Follow ISO 14040 guidelines for life-cycle assessment. For environmental studies:
  • Abiotic Stability : Hydrolysis/photolysis assays under UV light (λ = 254 nm) in aqueous/organic matrices .
  • Biotic Degradation : Use soil microcosms with LC-MS/MS quantification of metabolites .
  • Table 2 : Key Environmental Parameters
CompartmentAnalysis MethodDetection LimitReference
WaterSPE-HPLC-UV0.1 µg/L
SoilQuEChERS-GC-MS1 µg/kg

Q. How can computational modeling enhance understanding of receptor-ligand interactions?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) using the following workflow:

Docking : Use the compound’s SMILES string to generate 3D conformers (Open Babel).

Simulation : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability.

Validation : Compare computed binding free energies (MM-PBSA) with experimental ITC data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.